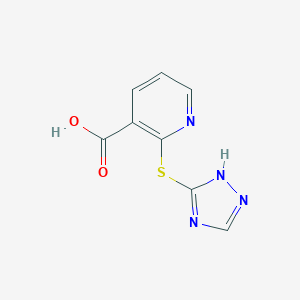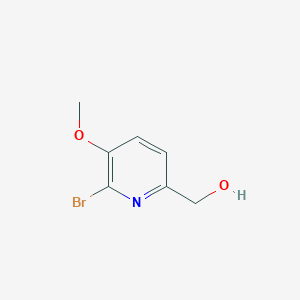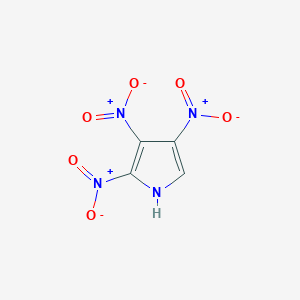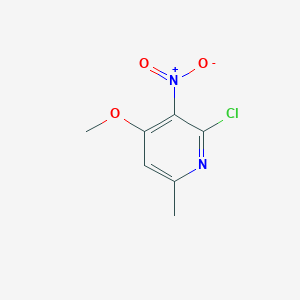
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-, also known as PTIO, is a chemical compound that has been widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to be effective in a variety of biological systems. PTIO is a potent inhibitor of NO-mediated biological processes and has been used in various studies to investigate the role of NO in biological systems.
Mecanismo De Acción
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- acts as a scavenger of NO by reacting with it to form a stable nitroxide radical. This reaction prevents NO from reacting with other biological molecules and inhibits its biological effects. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to be a potent inhibitor of NO-mediated biological processes and has been used to investigate the role of NO in various biological systems.
Biochemical and Physiological Effects:
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit NO-mediated vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been shown to inhibit the growth of cancer cells and reduce the severity of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- is a potent inhibitor of NO-mediated biological processes and has been widely used in scientific research. It is relatively easy to synthesize and is soluble in water and organic solvents. However, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has some limitations for lab experiments. It is not specific to NO and can react with other biological molecules. It can also be toxic at high concentrations.
Direcciones Futuras
There are several future directions for the use of 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- in scientific research. One area of research is the role of NO in the immune system. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit NO-mediated immune responses, and further research is needed to understand the role of NO in immune function. Another area of research is the role of NO in cancer. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit the growth of cancer cells, and further research is needed to understand the mechanisms involved. Finally, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- could be used in the development of new therapeutics for the treatment of various diseases.
Métodos De Síntesis
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-pyridinecarboxylic acid with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- as a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been widely used in scientific research to investigate the role of NO in various biological systems. It has been shown to be effective in inhibiting NO-mediated biological processes such as vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been used to investigate the role of NO in cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
Número CAS |
126209-06-1 |
|---|---|
Fórmula molecular |
C8H6N4O2S |
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12) |
Clave InChI |
DJJSOBFJYHEUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
SMILES canónico |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)




![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)







